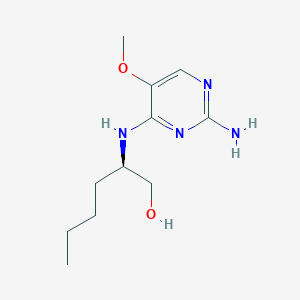
(R)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is a chiral organic compound that contains a pyrimidine ring substituted with an amino group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and methoxy groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as ammonia or methanol.
Chiral Side Chain Addition: The hexanol side chain can be added through a chiral auxiliary or asymmetric synthesis approach to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanol side chain, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the side chain, potentially leading to the formation of amines or alcohols.
Substitution: The amino and methoxy groups on the pyrimidine ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
Molecular Probes: It may be used as a probe to study biological processes.
Medicine
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the corresponding metabolic pathway. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The racemic mixture containing both ®- and (S)-enantiomers.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)pentan-1-ol: A similar compound with a shorter side chain.
Uniqueness
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is unique due to its specific ®-configuration, which may confer distinct biological activities and interactions compared to its enantiomer or racemic mixture
Propiedades
Fórmula molecular |
C11H20N4O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
(2R)-2-[(2-amino-5-methoxypyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-5-8(7-16)14-10-9(17-2)6-13-11(12)15-10/h6,8,16H,3-5,7H2,1-2H3,(H3,12,13,14,15)/t8-/m1/s1 |
Clave InChI |
BCEIXRQEAZHTTP-MRVPVSSYSA-N |
SMILES isomérico |
CCCC[C@H](CO)NC1=NC(=NC=C1OC)N |
SMILES canónico |
CCCCC(CO)NC1=NC(=NC=C1OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


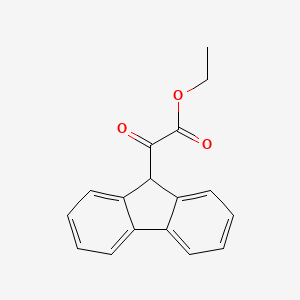
![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)

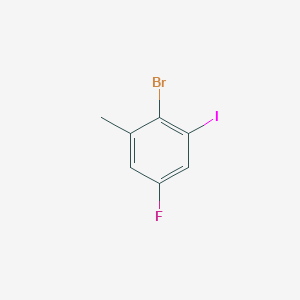


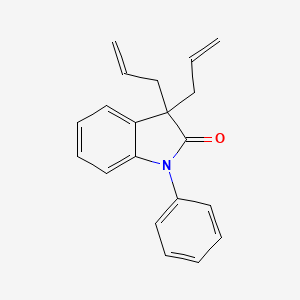
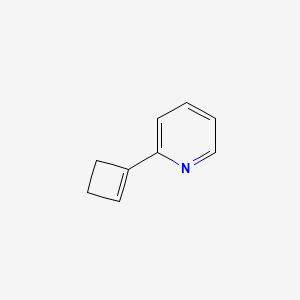
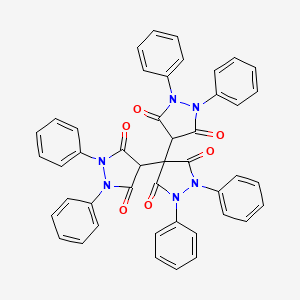
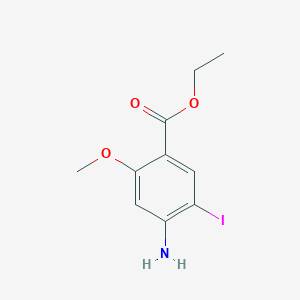
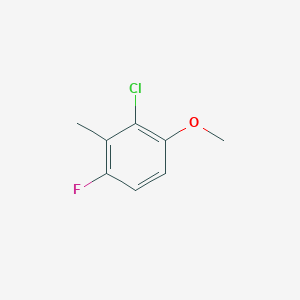
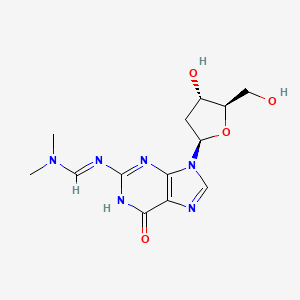
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
